N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
Description
N-[5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with an ethylsulfonyl group at position 5 and a 2-methylpropanamide moiety at position 2.
Properties
Molecular Formula |
C8H13N3O3S2 |
|---|---|
Molecular Weight |
263.3 g/mol |
IUPAC Name |
N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C8H13N3O3S2/c1-4-16(13,14)8-11-10-7(15-8)9-6(12)5(2)3/h5H,4H2,1-3H3,(H,9,10,12) |
InChI Key |
MSXASHMLBGLKIC-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(S1)NC(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide involves several steps. One common method includes the reaction of 5-ethylsulfonyl-1,3,4-thiadiazole with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Thiadiazole Derivatives
The bioactivity and physicochemical properties of 1,3,4-thiadiazole derivatives are heavily influenced by substituents. Below is a comparative analysis with key analogs:
Key Observations :
- Bioactivity : Thioether derivatives (e.g., 5f, 5g) show antimicrobial and herbicidal activities, while sulfonamide derivatives (e.g., compound in ) are linked to enzyme inhibition or antitumor effects.
- Thermal Stability: Higher melting points in ethylthio/phenoxyacetamide hybrids (e.g., 5g) suggest stronger intermolecular interactions due to aromatic and bulky substituents .
Comparison with Oxadiazole and Tetrazole Analogs
Key Differences :
- Electronic Effects : Thiadiazoles (target compound) exhibit stronger electron-withdrawing properties than oxadiazoles or tetrazoles, influencing reactivity and binding .
- Biological Targets : Tetrazole and triazole derivatives are often associated with plant growth regulation, whereas thiadiazoles are explored for antimicrobial or cytotoxic roles .
Research Findings and Data Gaps
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is estimated at ~315 g/mol (C₉H₁₃N₃O₃S₂), similar to analogs like 5f (C₇H₁₀N₄OS₂, ~246 g/mol) but lighter than benzylthio derivatives (e.g., 5h: C₁₈H₂₂N₄O₂S₂, ~414 g/mol) .
- Synthetic Accessibility : Ethylsulfonyl derivatives require oxidation of thioether precursors, a step that may reduce yields compared to direct alkylthio synthesis (e.g., 5g: 78% yield) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
